molecular formula C10H13N3 B13821806 1H-Benzimidazol-6-amine,2-ethyl-1-methyl-

1H-Benzimidazol-6-amine,2-ethyl-1-methyl-

Cat. No.: B13821806
M. Wt: 175.23 g/mol
InChI Key: AGRBVLCRWVYMCE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 1H-Benzimidazol-6-amine,2-ethyl-1-methyl-, the synthetic route may involve the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazol-6-amine,2-ethyl-1-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 1H-Benzimidazol-6-amine, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, certain benzimidazole derivatives have shown effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is well-documented. Compounds similar to 1H-Benzimidazol-6-amine have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some studies have highlighted the ability of these compounds to target specific pathways involved in tumor growth and metastasis .

Neurological Applications

Recent studies have demonstrated that benzimidazole derivatives can act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications to the benzimidazole core can enhance potency and selectivity towards acetylcholinesterase .

Case Study: Acetylcholinesterase Inhibition

A study investigated new 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols synthesized from benzimidazole derivatives. These compounds exhibited strong inhibition of acetylcholinesterase with IC50 values ranging from 80 to 90 nM, indicating their potential as therapeutic agents for cognitive disorders .

Case Study: Anticancer Activity

Another significant study focused on a series of benzimidazole derivatives which were tested against various cancer cell lines. The results showed that certain compounds not only inhibited cell growth but also induced apoptosis in cancer cells, demonstrating their potential as anticancer agents .

Synthesis and Structure-Activity Relationships

The synthesis of 1H-Benzimidazol-6-amine and its derivatives typically involves methods such as cyclization reactions starting from readily available precursors. The SAR studies reveal that substituents at different positions on the benzimidazole ring can significantly influence biological activity. For instance, modifications at the 1 and 2 positions often enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-6-amine,2-ethyl-1-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Benzimidazol-6-amine,2-ethyl-1-methyl- can be compared with other benzimidazole derivatives such as:

The uniqueness of 1H-Benzimidazol-6-amine,2-ethyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-3-methylbenzimidazol-5-amine

InChI

InChI=1S/C10H13N3/c1-3-10-12-8-5-4-7(11)6-9(8)13(10)2/h4-6H,3,11H2,1-2H3

InChI Key

AGRBVLCRWVYMCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C)C=C(C=C2)N

Origin of Product

United States

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